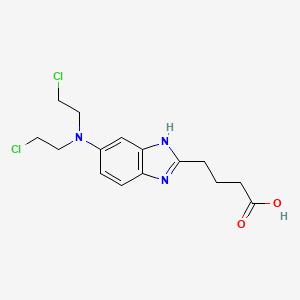
N-Desmethylbendamustin
Übersicht
Beschreibung
N-desmethyl Bendamustine is an active metabolite of the chemotherapeutic agent bendamustine. Bendamustine is a bifunctional alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and non-Hodgkin’s lymphoma . N-desmethyl Bendamustine is formed through the demethylation of the benzimidazole ring in bendamustine by the cytochrome P450 isoform CYP1A2 .
Wirkmechanismus
N-desmethyl Bendamustine exerts its effects primarily through its role as an alkylating agent. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks result in DNA damage, which ultimately causes cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .
Similar Compounds:
γ-hydroxybendamustine: Another metabolite of bendamustine with similar but less potent effects.
Monohydroxy-bendamustine: A minor metabolite with lower cytotoxic potential.
Dihydroxy-bendamustine: Another minor metabolite formed during the metabolism of bendamustine.
Uniqueness: N-desmethyl Bendamustine is unique due to its specific formation pathway and its role as an active metabolite of bendamustine. Its ability to form DNA crosslinks and induce cell death makes it a valuable compound in cancer research and therapy .
Vorteile Und Einschränkungen Für Laborexperimente
N-Desmethylbendamustine has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. N-Desmethylbendamustine is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using N-Desmethylbendamustine in laboratory experiments. N-Desmethylbendamustine is a potent drug and must be handled with care. It should also be used in a well-ventilated area and with appropriate safety measures.
Zukünftige Richtungen
The potential of N-Desmethylbendamustine as an anti-cancer agent is still being explored. Future research should focus on identifying new targets for N-Desmethylbendamustine and improving its efficacy and safety profile. Additionally, further studies should be conducted to explore the potential of N-Desmethylbendamustine in combination with other drugs for the treatment of cancer. Other future directions include exploring the potential of N-Desmethylbendamustine for other diseases, such as autoimmune diseases, and investigating its potential as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
N-Desmethylbendamustin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine Funktion als Alkylierungsmittel. Es bildet kovalente Bindungen mit DNA, was zu intra- und interstrangartigen Quervernetzungen führt. Diese Quervernetzungen führen zu DNA-Schäden, die letztendlich zum Zelltod führen . Die Verbindung zielt auf sich schnell teilende Zellen ab, was sie gegen Krebszellen wirksam macht .
Ähnliche Verbindungen:
γ-Hydroxybendamustin: Ein weiterer Metabolit von Bendamustin mit ähnlichen, aber weniger starken Wirkungen.
Monohydroxy-bendamustin: Ein kleinerer Metabolit mit geringerem zytotoxischem Potenzial.
Dihydroxy-bendamustin: Ein weiterer kleinerer Metabolit, der während des Metabolismus von Bendamustin gebildet wird.
Einzigartigkeit: this compound ist aufgrund seines spezifischen Bildungsweges und seiner Rolle als aktiver Metabolit von Bendamustin einzigartig. Seine Fähigkeit, DNA-Quervernetzungen zu bilden und den Zelltod zu induzieren, macht es zu einer wertvollen Verbindung in der Krebsforschung und -therapie .
Biochemische Analyse
Biochemical Properties
N-Desmethylbendamustine plays a significant role in biochemical reactions, particularly in the inhibition of cell proliferation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme CYP1A2, which is responsible for its formation from bendamustine . Additionally, N-Desmethylbendamustine inhibits the proliferation of non-cancerous peripheral blood leukocytes and lymphoma cells, indicating its potential as an anti-cancer agent .
Cellular Effects
N-Desmethylbendamustine exerts several effects on different types of cells and cellular processes. It has been shown to inhibit the proliferation of non-cancerous peripheral blood leukocytes and various lymphoma cell lines, including SU-DHL-1, SU-DHL-9, and Daudi lymphoma cells . This inhibition is achieved through the induction of DNA damage and subsequent apoptosis. N-Desmethylbendamustine also influences cell signaling pathways, gene expression, and cellular metabolism by causing DNA strand breaks and activating DNA damage response mechanisms .
Molecular Mechanism
The molecular mechanism of N-Desmethylbendamustine involves its ability to crosslink DNA and produce single- and double-strand breaks. These breaks lead to the activation of DNA damage response pathways and apoptosis . N-Desmethylbendamustine also inhibits mitotic checkpoints and induces mitotic catastrophe, further contributing to its anti-cancer effects . The compound’s interactions with DNA and its ability to cause extensive and durable DNA damage distinguish it from other alkylating agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethylbendamustine have been observed to change over time. The compound is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . The stability and degradation of N-Desmethylbendamustine are influenced by its interaction with the cytochrome P450 enzyme CYP1A2 . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with higher concentrations of the compound associated with increased probability of nausea or infection .
Dosage Effects in Animal Models
The effects of N-Desmethylbendamustine vary with different dosages in animal models. Higher concentrations of the compound have been associated with increased cytotoxicity and adverse effects, such as nausea and infection . The threshold effects observed in these studies indicate that careful dosage management is necessary to minimize toxic effects while maximizing therapeutic benefits .
Metabolic Pathways
N-Desmethylbendamustine is involved in metabolic pathways mediated by the cytochrome P450 enzyme CYP1A2 . This enzyme catalyzes the oxidative demethylation of bendamustine to form N-Desmethylbendamustine . The compound’s involvement in these metabolic pathways affects its overall pharmacokinetic profile and contributes to its therapeutic effects .
Transport and Distribution
The transport and distribution of N-Desmethylbendamustine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is rapidly distributed following intravenous infusion, with a triphasic elimination pattern . The intermediate phase represents the effective half-life of N-Desmethylbendamustine, while the terminal phase contributes minimally to its overall systemic exposure .
Subcellular Localization
N-Desmethylbendamustine’s subcellular localization affects its activity and function. The compound’s ability to crosslink DNA and induce DNA damage response mechanisms is influenced by its localization within the cell nucleus . Additionally, post-translational modifications and targeting signals may direct N-Desmethylbendamustine to specific cellular compartments, further modulating its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-desmethyl Bendamustine involves the demethylation of bendamustine. This process is typically carried out using cytochrome P450 enzymes, specifically CYP1A2 . The reaction conditions include the presence of these enzymes and appropriate cofactors to facilitate the demethylation process.
Industrial Production Methods: Industrial production of N-desmethyl Bendamustine follows similar principles but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to produce the compound efficiently. The reaction is monitored and controlled to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-Desmethylbendamustin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion wird durch Cytochrom-P450-Enzyme katalysiert und führt zur Bildung verschiedener Metaboliten.
Reduktion: Obwohl seltener, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner funktionellen Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Cytochrom-P450-Enzyme, Sauerstoff und Cofaktoren.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Verschiedene Nukleophile und Elektrophile, abhängig von der jeweiligen Reaktion.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen γ-Hydroxybendamustin und andere kleinere Metaboliten .
Eigenschaften
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZIKXXNXMYQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41515-13-3 | |
| Record name | N-Desmethylbendamustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYLBENDAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


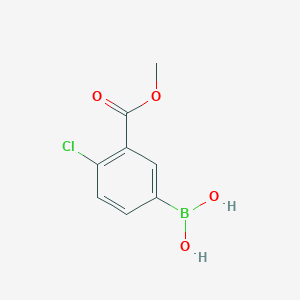
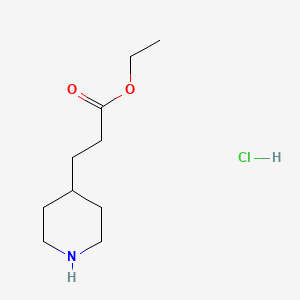
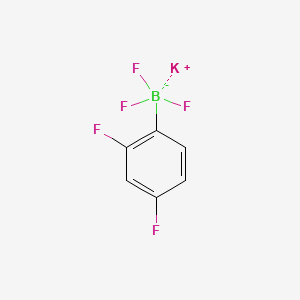
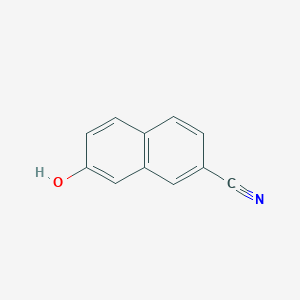
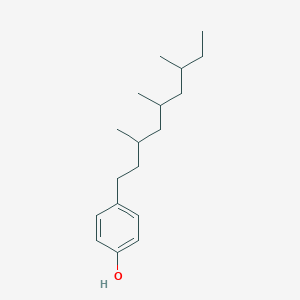
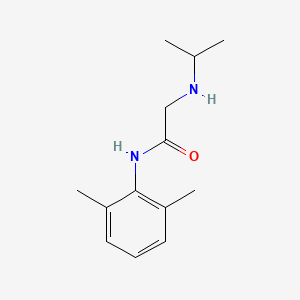
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)


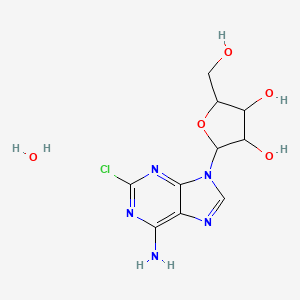
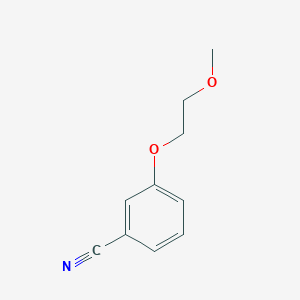
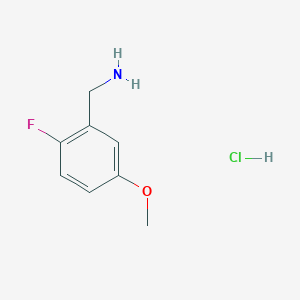
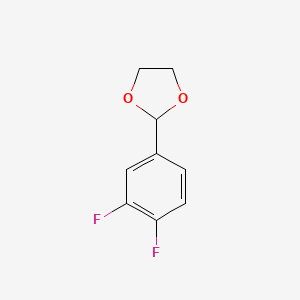
![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1593242.png)
